molecular formula C15H16ClN3O2S B2573242 5-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034316-62-4

5-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2573242
CAS No.: 2034316-62-4
M. Wt: 337.82
InChI Key: GNAYTYKADOLIPB-XYPYZODXSA-N
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Description

5-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a 5-chlorothiophene carboxamide group, a motif present in the synthesis of established pharmaceutical agents such as the anticoagulant drug Rivaroxaban . The (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl component provides a conformationally constrained scaffold that can be critical for molecular recognition and target binding. Compounds featuring pyrazine and carboxamide groups are frequently investigated for their potential to interact with a variety of biological targets. Research into structurally similar molecules has demonstrated antimycobacterial activity, particularly against Mycobacterium tuberculosis . Furthermore, the 5-chlorothiophene-2-carboxamide segment is a prominent pharmacophore in compounds studied as inhibitors of enzymatic targets like coagulation factor Xa . This makes the compound a valuable intermediate or lead structure for researchers developing novel therapeutic agents in areas such as infectious disease and hematology. Its rigid cyclohexyl linker and heteroaromatic systems make it a sophisticated building block for constructing compound libraries or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-chloro-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-6-5-12(22-13)15(20)19-10-1-3-11(4-2-10)21-14-9-17-7-8-18-14/h5-11H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAYTYKADOLIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in recent literature, focusing on structural features, synthetic methodologies, and physicochemical properties.

Thiophene-2-carboxamide Derivatives

  • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3, ) :

    • Structural Differences : Lacks the trans-cyclohexyl linker present in the target compound. The bromine substituent at the 5-position of the thiophene ring contrasts with the chlorine in the target molecule.
    • Synthesis : Prepared via TiCl4-mediated coupling of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by Suzuki cross-coupling to introduce aryl groups .
    • Physicochemical Properties : Melting point (224–226°C) and molecular weight (285.13 g/mol) are lower than the target compound due to the absence of the cyclohexyl group .
  • 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n, ) :

    • Structural Differences : Aryl groups (e.g., 3-chlorophenyl in 4a) replace the cyclohexyl-pyrazine moiety. The thiophene core is conserved.
    • Key Data : Compound 4a (5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide) has a molecular weight of 316.8 g/mol and a melting point of 187–189°C, indicating reduced steric bulk compared to the target compound .

Pyrazole and Sulfonamide Analogs

  • 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17, ) :
    • Structural Differences : Replaces the thiophene-carboxamide with a pyrazole-sulfonamide scaffold. Retains the trans-cyclohexyl-pyrazine group.
    • Synthesis : Prepared via sulfonylation of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
    • Physicochemical Properties : Molecular weight 302.16 g/mol and 55% yield, suggesting comparable synthetic accessibility to the target compound .

Thiophene Ester Derivatives

  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Structural Differences: Features a pyrazolo[3,4-d]pyrimidine-chromene system linked to a thiophene methyl ester. Lacks the carboxamide and cyclohexyl groups. Key Data: Molecular weight 560.2 g/mol and melting point 227–230°C, highlighting higher complexity and hydrophobicity compared to the target compound .

Key Structural Determinants

Feature Target Compound Closest Analog (Compound 17, )
Core Scaffold Thiophene-2-carboxamide Pyrazole-4-sulfonamide
Substituent 5-Chloro 3,5-Dimethyl
Linker trans-(1r,4r)-Cyclohexyl-pyrazine ether trans-(1r,4r)-Cyclohexyl-pyrazine ether
Molecular Weight ~370.83 g/mol* 302.16 g/mol

*Calculated based on formula C₁₆H₁₅ClN₄O₂S.

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding: The pyrazine oxygen and carboxamide NH provide hydrogen-bond donors/acceptors, which are absent in sulfonamide analogs like Compound 17 .
  • Stereochemical Impact : The (1r,4r) configuration imposes conformational constraints, likely improving target selectivity over cis-isomers or flexible linkers .

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